molecular formula C8H18N2O B1467788 2-(1,4-Dimethylpiperazin-2-yl)ethanol CAS No. 1159598-40-9

2-(1,4-Dimethylpiperazin-2-yl)ethanol

Cat. No.: B1467788
CAS No.: 1159598-40-9
M. Wt: 158.24 g/mol
InChI Key: FTAKTLKJGDISLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Dimethylpiperazin-2-yl)ethanol is an organic compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethylpiperazin-2-yl)ethanol typically involves the reaction of 1,4-dimethylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the piperazine nitrogen on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethylpiperazin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1,4-Dimethylpiperazin-2-yl)acetaldehyde.

    Reduction: Formation of 2-(1,4-Dimethylpiperazin-2-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,4-Dimethylpiperazin-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials due to its functional groups.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethylpiperazin-2-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,4-Dimethylpiperazin-1-yl)ethanol: Similar structure but with different substitution pattern.

    2-(1-Methylpiperazin-2-yl)ethanol: Lacks one methyl group compared to 2-(1,4-Dimethylpiperazin-2-yl)ethanol.

    2-(1,4-Diethylpiperazin-2-yl)ethanol: Contains ethyl groups instead of methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,4-dimethylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-4-5-10(2)8(7-9)3-6-11/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAKTLKJGDISLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methoxycarbonylmethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (662 mg, 1.85 mmol) in anhydrous THF (10 mL) at 0° C. was slowly added a 1M solution of LiAlH4 in THF (5.7 mL, 5.70 mmol). The stirred reaction mixture was allowed to warm to room temperature over a period of 15 minutes before being refluxed for 2 hours. After this time the reaction mixture was cooled to 0° C. and cautiously quenched by the dropwise addition of 1.0M aqueous NaOH solution until the effervescing ceased. The resulting gel was diluted with THF (50 mL) and the solids filtered off. The filtrate was concentrated in vacuo to afford 2-(1,4-dimethylpiperazin-2-yl)ethanol (191 mg, 65%) as a colourless oil.
Quantity
662 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4-Dimethylpiperazin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1,4-Dimethylpiperazin-2-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1,4-Dimethylpiperazin-2-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(1,4-Dimethylpiperazin-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(1,4-Dimethylpiperazin-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(1,4-Dimethylpiperazin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.